molecular formula C15H16N2O4S B11660623 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

Cat. No.: B11660623
M. Wt: 320.4 g/mol
InChI Key: MMCBTAQFEJVYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide is a chemical compound with the molecular formula C15H16N2O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide typically involves the nitration of N-(2,4,6-trimethylphenyl)benzenesulfonamide. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
  • 2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide
  • This compound

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a nitro group and a sulfonamide group makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

2-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-10-8-11(2)15(12(3)9-10)16-22(20,21)14-7-5-4-6-13(14)17(18)19/h4-9,16H,1-3H3

InChI Key

MMCBTAQFEJVYTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.